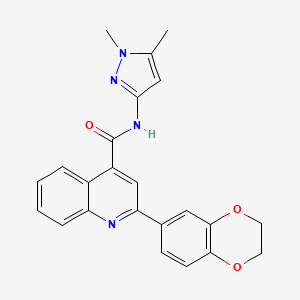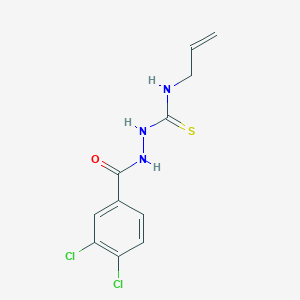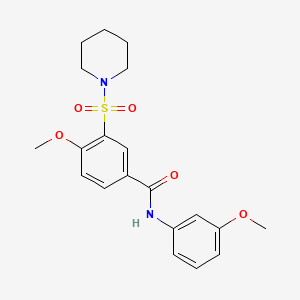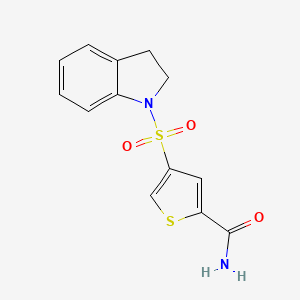![molecular formula C12H12F3N3O B4818730 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol](/img/structure/B4818730.png)
3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol
説明
3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol (TFMQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. TFMQ is a quinazoline derivative that has been shown to exhibit anti-cancer and anti-inflammatory properties.
作用機序
The exact mechanism of action of 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in cell survival and proliferation.
Biochemical and physiological effects:
3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
One of the advantages of using 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol in lab experiments is its high purity and stability. 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol is also readily available from commercial sources. However, one of the limitations of using 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol is its low solubility in water, which can make it difficult to work with in aqueous solutions. 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol is also relatively expensive compared to other compounds used in biomedical research.
将来の方向性
There are several future directions for research on 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol. One area of interest is its potential use in combination with other anti-cancer agents to increase their efficacy. 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol and its potential therapeutic applications.
科学的研究の応用
3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol has been studied extensively for its potential applications in biomedical research. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
特性
IUPAC Name |
3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c13-12(14,15)11-17-9-5-2-1-4-8(9)10(18-11)16-6-3-7-19/h1-2,4-5,19H,3,6-7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMONVPYDTCRHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4818651.png)
![2-{[5-(2-furyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]amino}ethanol](/img/structure/B4818657.png)

![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4818670.png)

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B4818685.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4818691.png)

![methyl 4-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4818712.png)
![methyl 4,5-dimethoxy-2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4818714.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4818725.png)
![3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4818744.png)
![[2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl](4-methoxyphenyl)methanone](/img/structure/B4818754.png)